molecular formula C23H28N2O4 B2971174 Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921817-64-3

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No. B2971174
CAS RN: 921817-64-3
M. Wt: 396.487
InChI Key: MAVWJWRTEOULHC-UHFFFAOYSA-N
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Description

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characteristics

A novel synthetic protocol for 11-substituted dibenzo[b,f][1,4]oxazepines, related to the chemical structure of interest, has been reported, showcasing an approach to analogs of antipsychotic and antidepressant drugs. This methodology involves the creation of a carbamate intermediate, avoiding the use of harmful phosgene, followed by microwave-induced transformation into various urea derivatives and a subsequent cyclocondensation induced by phosphorous oxychloride. The simplicity of these reactions and their wide substrate scope emphasize the practical application of this methodology in creating structurally complex and potentially bioactive molecules (Zaware & Ohlmeyer, 2014).

Photophysical and Electrochemical Properties

Studies on the synthesis, spectroscopic, X-ray diffraction, and DFT of novel benzimidazole fused-1,4-oxazepines reveal insights into the structural and electronic properties of such compounds. These heterocyclic hybrids, created from N-alkylated benzimidazole 2-carboxaldehyde, showcase well-agreed calculated molecular structures with X-ray structures, charge distributions, molecular electrostatic potential (MEP) maps, and nonlinear optical (NLO) properties. Such detailed characterization underpins the potential of these compounds in applications requiring specific electronic and structural features for activity (Almansour et al., 2016).

Applications in Material Science

The synthesis and properties of a novel polyazomethine, which shows high photoconductivity and second-order optical nonlinearity, indicate potential applications in material science, specifically in areas requiring high-performance polymers with exceptional electronic properties. This polymer, possessing carbazole moieties and azo type nonlinear optical chromophores within the polymer backbone, exemplifies the innovative use of organic compounds in the development of advanced materials with unique electrical and optical characteristics (Suh & Shim, 2000).

properties

IUPAC Name

phenyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)12-13-25-19-14-17(24-22(27)29-18-8-6-5-7-9-18)10-11-20(19)28-15-23(3,4)21(25)26/h5-11,14,16H,12-13,15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVWJWRTEOULHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

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